![molecular formula C25H17F3N4O2 B2768953 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 931737-55-2](/img/structure/B2768953.png)
2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .Scientific Research Applications
Anticancer Activity
Some novel sulfonamide derivatives, including compounds structurally related to 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide, were synthesized and screened for their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, a compound was identified to exhibit potent anticancer activity, highlighting the potential therapeutic applications of these chemical structures in oncology research M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015.
Ligand Binding and Receptor Interaction
Research on imidazo[1,5-a]quinoxaline amides and carbamates, which share a core structure with the chemical of interest, has shown that these compounds can bind with high affinity to the GABAA/benzodiazepine receptor. This wide range of intrinsic efficacies, as measured by [35S]TBPS binding ratios, suggests the potential of such compounds in developing new therapeutics targeting GABAergic neurotransmission R. Tenbrink, W. Im, V. Sethy, A. H. Tang, & D. B. Carter, 1994.
Pharmacophore Insights for Benzodiazepine Receptor Ligands
A study on 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones, closely related to the compound , offered insights into the pharmacophore of central benzodiazepine receptor ligands. These findings are crucial for understanding how modifications in chemical structure can influence binding affinity and intrinsic activity at the benzodiazepine receptor, facilitating the design of new compounds with desired therapeutic profiles A. Carotti, C. Altomare, L. Savini, L. Chiasserini, C. Pellerano, M. P. Mascia, E. Maciocco, F. Busonero, M. Mameli, G. Biggio, & E. Sanna, 2003.
Fluorescent Sensors Development
New fluorescent sensors based on the 1H-pyrazolo[3,4-b]quinoline skeleton, akin to the structure of the queried compound, have been synthesized and explored for the detection of small inorganic cations. These findings underline the potential of incorporating the pyrazoloquinoline core into the design of molecular sensors, showcasing the versatility of such chemical structures in analytical applications M. Mac, T. Uchacz, Tomasz P. Wrobel, A. Danel, & E. Kulig, 2010.
Antimicrobial Agents Development
Efforts to synthesize quinoline derivatives bearing the pyrazole moiety, which includes structures similar to 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide, have led to compounds exhibiting potent antibacterial and antifungal activities. This research signifies the potential of such compounds in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics against resistant microbial strains M. F. El Shehry, M. Ghorab, S. Abbas, E. Fayed, S. Shedid, & Y. Ammar, 2018.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O2/c26-16-6-9-22-18(10-16)24-19(13-31(22)12-15-4-2-1-3-5-15)25(34)32(30-24)14-23(33)29-17-7-8-20(27)21(28)11-17/h1-11,13H,12,14H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSUHDICUUPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)C5=C2C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.